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CAP3 Assembly Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common errors encountered during sequence assembly with CAP3. The

information is tailored for researchers, scientists, and drug development professionals to help

diagnose and resolve issues in their assembly projects.

Frequently Asked Questions (FAQs)
Q1: What are the essential input files for a CAP3 assembly?

A1: The primary input for CAP3 is a FASTA file containing your sequence reads. Additionally,

you can provide two optional files for more accurate assembly: a quality file (in FASTA format,

named your_reads.fasta.qual) and a forward-reverse constraints file (named

your_reads.fasta.con).[1][2][3][4]

Q2: How do I resolve the error message "cap3: command not found" or "'cap3' is not

recognized as an internal or external command"?

A2: This error indicates that the CAP3 executable is not in your system's PATH.[5] To resolve

this, you can either add the directory containing the cap3 executable to your system's PATH

environment variable or provide the full path to the executable when running the program (e.g.,

/path/to/cap3/cap3 your_reads.fasta). For Windows users, CAP3 is often run within a Cygwin

environment to ensure compatibility.[5]

Q3: My assembly results in a high number of singlets. What could be the cause?
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A3: A high number of singlets (reads that are not assembled into contigs) can be due to several

factors:

Low-quality read ends: CAP3 might be clipping a significant portion of your reads, leaving

insufficient high-quality sequence for overlap detection.

Insufficient overlap: The reads may not have sufficient overlapping regions.

Stringent parameters: The overlap detection parameters, such as overlap length and percent

identity, might be too strict for your dataset.[6]

Contaminating sequences: The presence of vector sequences or other contaminants can

prevent reads from being incorporated into contigs.

Q4: What is the purpose of the .info file generated by CAP3?

A4: The .info file provides detailed information about the assembly process and can be very

useful for troubleshooting. It contains reports on clipping of reads, reasons for reads not being

used in the assembly, and information about overlaps that were detected but not used.[1] For

example, it might state "No overlap is found in the given 5' clipping range for read f," which

indicates a potential issue with the clipping parameters for that specific read.[1]

Q5: How can I improve my assembly if I have paired-end or mate-pair reads?

A5: Using a forward-reverse constraints file (.con) can significantly improve assembly accuracy

by correcting errors and linking contigs.[1][2][3] This file specifies the expected orientation and

distance between paired reads, helping to resolve ambiguities caused by repeats and guiding

the scaffolding of contigs.[1][2]

Troubleshooting Guides
Issue 1: Low Contig Number and High Singlet Count
Symptom: The CAP3 assembly produces very few contigs, and the .singlets file is large,

indicating that many reads were not assembled.

Possible Causes & Solutions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.biostars.org/p/152690/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
http://www.hpc.lsu.edu/docs/compbio/cap3.php
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://scispace.com/pdf/cap3-a-dna-sequence-assembly-program-3reuvq0vvk.pdf
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC310812/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause
Recommended
Action

Parameter(s) to
Adjust

Example Command

Overly Aggressive

Clipping

Low-quality ends of

reads are being

excessively trimmed,

leaving no overlapping

sequence. Examine

the .info file for

messages about

clipping. Reduce the

stringency of clipping

parameters.

-c (Base quality cutoff

for clipping)-y

(Clipping range)

cap3 your_reads.fasta

-c 10 -y 50

Insufficient Overlap

Parameters

The minimum required

overlap length or

percent identity is too

high for your data.

Relax these

parameters to allow

for the detection of

weaker overlaps.

-o (Overlap length

cutoff)-p (Overlap

percent identity cutoff)

cap3 your_reads.fasta

-o 30 -p 85

High Sequencing

Error Rate

Numerous

mismatches are

preventing overlaps

from being

recognized. Increase

the tolerance for

differences in

overlapping regions.

-b (Base quality cutoff

for differences)-d

(Max qscore sum at

differences)

cap3 your_reads.fasta

-b 15 -d 250

Issue 2: "Out of Memory" Error
Symptom: The CAP3 process terminates unexpectedly and reports an "out of memory" error.

This is common with large datasets.

Troubleshooting Workflow:
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Start: 'Out of Memory' Error

Is the assembly running on a high-performance computing (HPC) cluster?

Increase memory allocation in your job submission script.

Yes

Consider moving the assembly to an HPC environment for more resources.

No

Consult your HPC administrator for guidance on memory allocation.

Solution: Allocate more memory or use a more powerful computing environment.

If HPC is not available, try assembling a smaller subset of reads to confirm the issue is memory-related.

Does the smaller assembly complete successfully?

If the small assembly works, the full dataset requires more memory than available on your local machine.

Yes

No, still fails

Click to download full resolution via product page

Caption: Troubleshooting workflow for "Out of Memory" errors in CAP3.

Issue 3: Misassembled or Fragmented Contigs due to
Repeats
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Symptom: The resulting contigs appear to be incorrectly joined, or a repetitive region is causing

the assembly to break into multiple smaller contigs.

Solution: Utilize forward-reverse constraints to guide the assembly.

Experimental Protocol: Creating and Using a Forward-Reverse Constraint File

Naming Convention: Ensure your paired-end read names follow a consistent pattern that can

be parsed to identify pairs. A common convention is to have a common base name followed

by a suffix indicating the read direction (e.g., read1.f and read1.r). The formcon program,

distributed with CAP3, assumes that paired reads share the same name up to the first dot.[1]

Generate the Constraint File: Use a script or the formcon program to generate the .con file.

[1][4] This program takes your FASTA file and the expected insert size range as input.

Command:formcon your_reads.fasta -min -max > your_reads.fasta.con

Note on Distances: The minimum and maximum distances should be based on your library

preparation protocol. Due to read clipping, the actual distance between the usable parts of

the reads might be smaller than the full insert size. It is often recommended to use a wider

range than the expected insert size.[1] For an insert size of 2000-3000 bp, a minimum

distance of 500 and a maximum of 4000 could be appropriate.[1]

File Format: The .con file should have the following format for each line: readA_name

readB_name min_distance max_distance[2][3]

Run CAP3: Place the generated your_reads.fasta.con file in the same directory as your

FASTA file. CAP3 will automatically detect and use this file during assembly.[1][2][3][4]

Command:cap3 your_reads.fasta

Logical Relationship of Forward-Reverse Constraints in Assembly:
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Paired-end reads

Generate .con file with expected distances and orientations

Run CAP3 with .fasta and .con files

Initial overlap graph construction

Ambiguity due to repetitive sequence

Apply forward-reverse constraints

Correct misassemblies and link contigs

Generate final, more accurate contigs

Click to download full resolution via product page

Caption: Use of forward-reverse constraints to resolve assembly ambiguities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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